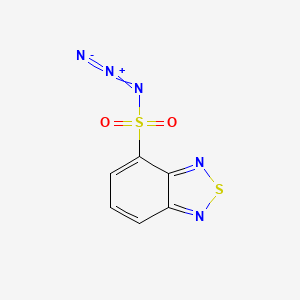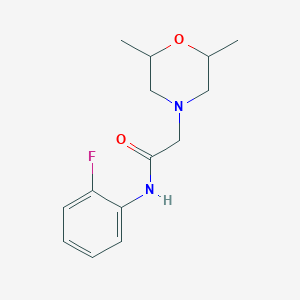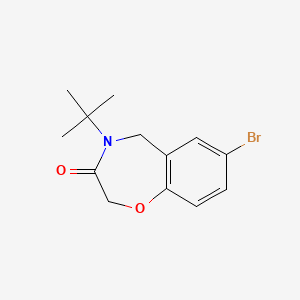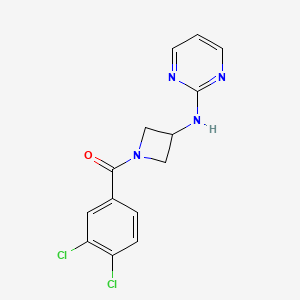
4-(4,5-Dibromo-6-oxopyridazin-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4,5-Dibromo-6-oxopyridazin-1-yl)benzenesulfonamide” is a chemical compound that has been identified as a multi-target anti-inflammatory agent . It targets carbonic anhydrase, COX-2, and 5-LOX enzymes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzenesulfonamide derivatives containing a thiazol-4-one scaffold has been described . The process involved the treatment of 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide with arylboronic acids .Molecular Structure Analysis
While specific structural analysis of “4-(4,5-Dibromo-6-oxopyridazin-1-yl)benzenesulfonamide” is not available, it is known that pyrazoles, which are similar heterocyclic compounds, have a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .Applications De Recherche Scientifique
Anticancer and Anti-HIV Agent Research
- Anticancer and Anti-HIV Activities: Synthesized compounds, including variations of benzenesulfonamides, have been evaluated for their potential as anticancer and anti-HIV agents. Some derivatives demonstrated moderate anticancer activity and encouraging anti-HIV activity in vitro (Pomarnacka & Kozlarska-Kedra, 2003).
Inhibitors in Cell-Based Assays
- Transforming Growth Factor-beta Type 1 Receptor Kinase Inhibitors: Benzenesulfonamide derivatives have been studied for their inhibitory activity in cell-based luciferase reporter assays, indicating potential applications in medical research (Kim, Jung, Lee, & Dewang, 2009).
Cytotoxicity and Tumor-Specificity Studies
- Cytotoxic Activities: A series of benzenesulfonamide derivatives have been synthesized and tested for cytotoxicity and tumor-specificity, demonstrating potential as carbonic anhydrase inhibitors and anticancer agents (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Antimicrobial Activity Research
- Antimicrobial Activity: Novel benzenesulfonamide derivatives have been synthesized and evaluated for in vitro antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Desai, Makwana, & Senta, 2017).
Synthesis and Molecular Design for Drug Development
- Synthesis and Pharmacological Evaluation: Benzenesulfonamide derivatives have been synthesized, characterized, and evaluated for pharmacological activities, including as cyclooxygenase-2 inhibitors. This research aids in the design of new drug candidates (Salimi, Ghahremani, Naderi, Amini, Salimi, Amanlou, Abdi, Salehi, & Shafiee, 2007).
Mécanisme D'action
Target of Action
The primary targets of the compound 4-(4,5-Dibromo-6-oxopyridazin-1-yl)benzenesulfonamide are the enzymes carbonic anhydrase, COX-2, and 5-LOX . These enzymes play crucial roles in various biological processes, including inflammation and pain perception.
Mode of Action
4-(4,5-Dibromo-6-oxopyridazin-1-yl)benzenesulfonamide interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction results in a decrease in the production of inflammatory mediators, leading to an anti-inflammatory effect.
Biochemical Pathways
The compound 4-(4,5-Dibromo-6-oxopyridazin-1-yl)benzenesulfonamide affects several biochemical pathways. By inhibiting carbonic anhydrase, COX-2, and 5-LOX, it disrupts the production of inflammatory mediators, such as prostaglandins and leukotrienes . These changes in the biochemical pathways result in reduced inflammation and pain.
Result of Action
The molecular and cellular effects of 4-(4,5-Dibromo-6-oxopyridazin-1-yl)benzenesulfonamide’s action include the inhibition of key enzymes involved in inflammation and pain perception . This results in a decrease in the production of inflammatory mediators, leading to reduced inflammation and pain.
Propriétés
IUPAC Name |
4-(4,5-dibromo-6-oxopyridazin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N3O3S/c11-8-5-14-15(10(16)9(8)12)6-1-3-7(4-2-6)19(13,17)18/h1-5H,(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYDPAAQMJGNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Br)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-diazinane-1-carboxylate](/img/structure/B2450327.png)
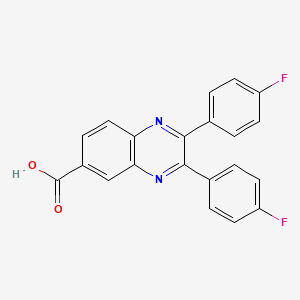
![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2450330.png)

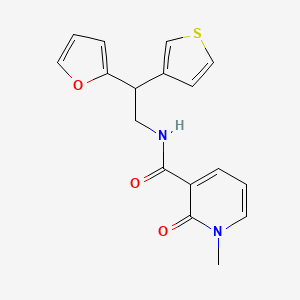
![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450335.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2450338.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2450342.png)
